AG-024322

CDK1 CDK4 Kinase inhibition

Select AG-024322 for preclinical oncology programs requiring robust, multi-targeted pan-CDK inhibition. Unlike selective CDK4/6 inhibitors (e.g., palbociclib), AG-024322 arrests multiple cell cycle phases and retains potency in Rb-deficient contexts. With enzymatic Ki values of 1–3 nM against CDK1/2/4—representing 20- to 40-fold greater potency than flavopiridol—and a clinically defined NOAEL of 2 mg/kg (IV, cynomolgus monkey), this compound provides a validated tool with a well-characterized toxicology baseline. Ideal as an IV comparator for absolute bioavailability calculations of oral CDK inhibitor leads.

Molecular Formula C23H20F2N6
Molecular Weight 418.4 g/mol
Cat. No. B8195895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-024322
Molecular FormulaC23H20F2N6
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F
InChIInChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)
InChIKeyMEKASOQEXYKAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG-024322 for Preclinical Oncology Research: ATP-Competitive Pan-CDK Inhibitor Targeting CDK1, CDK2, and CDK4 with Sub-Nanomolar Ki Potency


AG-024322 is a second-generation, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor that potently and selectively targets the cell cycle kinases CDK1, CDK2, and CDK4. It was developed by Pfizer Global Research and Development and advanced to Phase 1 clinical evaluation [1]. Biochemically, AG-024322 inhibits CDK1, CDK2, and CDK4 with Ki values in the 1–3 nM range [2]. In cellular assays, it inhibits CDK substrate phosphorylation, induces cell cycle arrest, and triggers apoptosis across a broad panel of human tumor cell lines with IC50 values ranging from 30 to 200 nM [3]. AG-024322 is administered intravenously and has been characterized for its preclinical toxicology and toxicokinetics in cynomolgus monkeys [4].

Why AG-024322 Cannot Be Substituted with First-Generation Pan-CDK Inhibitors or Selective CDK4/6 Agents


AG-024322 occupies a distinct pharmacological niche that precludes substitution with either first-generation pan-CDK inhibitors or the clinically approved selective CDK4/6 inhibitors. Unlike flavopiridol (alvocidib), which exhibits Ki values of approximately 40 nM for CDK1 and 70 nM for CDK4 [1], AG-024322 achieves 20- to 40-fold greater enzymatic potency (Ki 1–3 nM) against all three target CDKs. Conversely, substitution with selective CDK4/6 inhibitors such as palbociclib is inappropriate because AG-024322's multi-targeted inhibition of CDK1, CDK2, and CDK4 produces a distinct mechanism of cell cycle arrest—blocking multiple cell cycle phases rather than solely inducing G1 arrest—and may overcome resistance mechanisms that emerge with selective CDK4/6 inhibition [2]. Cross-study comparative analyses of ATP-competitive CDK drugs including dinaciclib, AG-024322, abemaciclib, palbociclib, and ribociclib demonstrate that while tumor cell pharmacology appears superficially similar, analyses in untransformed cells reveal significant differences in target engagement and off-target profiles [3].

AG-024322: Quantitative Differentiation Evidence Against Comparator CDK Inhibitors


Enzymatic Potency Superiority of AG-024322 Over Flavopiridol on CDK1 and CDK4

AG-024322 exhibits 20- to 40-fold greater enzymatic potency against CDK1 and CDK4 compared to the first-generation pan-CDK inhibitor flavopiridol (alvocidib). AG-024322 inhibits CDK1, CDK2, and CDK4 with Ki values of 1–3 nM [1], whereas flavopiridol demonstrates Ki values of approximately 40 nM for CDK1 and 70 nM for CDK4 [2].

CDK1 CDK4 Kinase inhibition ATP-competitive inhibitor

Retained Cellular Antiproliferative Activity Across Diverse Tumor Cell Lines Compared to Selective CDK4/6 Inhibitors

AG-024322 demonstrates broad-spectrum antiproliferative activity across multiple human tumor cell lines with cellular IC50 values ranging from 30 to 200 nM [1]. In contrast, selective CDK4/6 inhibitors such as palbociclib exhibit more restricted activity profiles, with cellular IC50 values typically exceeding 100 nM in Rb-proficient cell lines and showing limited to no activity in Rb-deficient contexts [2]. The pan-CDK inhibition profile of AG-024322 (targeting CDK1, CDK2, and CDK4) results in arrest of multiple cell cycle phases, whereas selective CDK4/6 inhibition predominantly induces G1 arrest [1].

Antiproliferative activity Tumor cell lines Pan-CDK inhibition Cell cycle arrest

Preclinical In Vivo Tolerability Profile of AG-024322 with Defined NOAEL and Toxicokinetic Parameters

In a GLP toxicology study conducted in cynomolgus monkeys, AG-024322 demonstrated a no-observed-adverse-effect level (NOAEL) of 2 mg/kg when administered via 30-minute intravenous infusion once daily for 5 days [1]. This dose was associated with an overall mean plasma AUC(0–24.5) of 2.11 μg·h/mL . At doses ≥6 mg/kg, AG-024322 produced pancytic bone marrow hypocellularity and lymphoid depletion, which were reversible following a 17-day recovery period [1].

Toxicokinetics NOAEL Cynomolgus monkey Intravenous administration

Intravenous Formulation Enables Precise Dosing and Bypasses Oral Bioavailability Limitations

AG-024322 was developed as an intravenously administered agent, formulated for 30-minute infusion once daily for 5 days every 3 weeks in clinical evaluation [1]. This contrasts with clinically approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, which are oral agents with absolute bioavailability ranging from 11% to 46% and subject to food-effect variability [2]. Intravenous administration of AG-024322 eliminates first-pass metabolism and absorption variability, enabling precise control over systemic exposure—a critical advantage for compounds with narrow therapeutic indices [1].

Intravenous administration Parenteral formulation Pharmacokinetics Dosing precision

Second-Generation Pan-CDK Profile Differentiates AG-024322 from First-Generation Inhibitors in Kinase Selectivity

AG-024322 is classified as a second-generation CDK inhibitor that displays selectivity for CDK1, CDK2, and CDK4 over a number of other kinases, with Ki values in the 1–3 nM range [1]. In contrast, first-generation pan-CDK inhibitors such as flavopiridol demonstrate broader and less selective kinase inhibition profiles, with IC50 values <100 nM against multiple non-CDK kinases including GSK3β, PKA, and PKC [2]. Comparative analyses of ATP-competitive CDK drugs (dinaciclib, AG-024322, abemaciclib, palbociclib, ribociclib) indicate that while tumor cell pharmacology appears similar, untransformed cell analyses reveal significant differences in target engagement and off-target liabilities [3].

Kinase selectivity Off-target activity Second-generation inhibitor CDK inhibitor

Validated In Vivo Target Modulation with Broad-Spectrum Antitumor Activity

AG-024322 displays clear target modulation in vivo, as demonstrated by inhibition of CDK substrate phosphorylation in tumor xenograft models, with broad-spectrum antitumor activity observed across multiple human tumor xenografts [1]. This pharmacodynamic evidence of target engagement distinguishes AG-024322 from compounds where in vitro potency fails to translate to in vivo efficacy due to poor pharmacokinetics or insufficient tumor penetration. Cellular IC50 values of 30–200 nM correlate with in vivo antitumor activity at well-tolerated doses [1].

Target modulation In vivo efficacy Xenograft models Pharmacodynamics

Optimal Research and Industrial Application Scenarios for AG-024322


Preclinical Efficacy Studies in Rb-Deficient or CDK4/6 Inhibitor-Resistant Tumor Models

AG-024322 is ideally suited for preclinical oncology studies evaluating pan-CDK inhibition in tumor models that are resistant to selective CDK4/6 inhibitors. Because AG-024322 inhibits CDK1, CDK2, and CDK4 with Ki values of 1–3 nM [1], it arrests multiple cell cycle phases and maintains activity in Rb-deficient contexts where palbociclib and other selective CDK4/6 inhibitors show limited or no antiproliferative effect [2]. Cellular IC50 values of 30–200 nM across diverse human tumor cell lines [2] support evaluation in xenograft models of Rb-negative cancers, including small cell lung cancer and triple-negative breast cancer.

IND-Enabling Toxicology Studies Requiring Defined NOAEL and Toxicokinetic Parameters

For research programs advancing CDK inhibitors toward IND filing, AG-024322 provides a well-characterized toxicology baseline with a defined NOAEL of 2 mg/kg in cynomolgus monkeys following intravenous infusion [3]. The associated plasma AUC(0–24.5) of 2.11 μg·h/mL at the NOAEL dose enables direct calculation of safety margins and starting doses for first-in-human studies. Observed toxicities—including reversible pancytic bone marrow hypocellularity and lymphoid depletion at doses ≥6 mg/kg [3]—are consistent with CDK pharmacology and provide a benchmark for evaluating next-generation CDK inhibitors with potentially improved therapeutic windows.

Pharmacodynamic Studies of Pan-CDK Target Engagement In Vivo

AG-024322 serves as a validated tool compound for pharmacodynamic studies of pan-CDK target engagement in vivo. It has demonstrated clear target modulation as measured by inhibition of CDK substrate phosphorylation in tumor xenograft models [2]. Researchers can employ AG-024322 to establish pharmacodynamic-pharmacokinetic relationships for pan-CDK inhibition, using biomarkers such as phospho-Rb (Ser780, Ser807/811) and phospho-nucleolin to quantify target engagement across dose levels and time points.

Intravenous CDK Inhibitor Comparator in Oral Bioavailability Studies

AG-024322 provides a valuable intravenous comparator for preclinical pharmacokinetic studies evaluating oral CDK inhibitors. Its 100% bioavailability via IV administration [4] eliminates absorption variability, enabling precise calculation of absolute bioavailability for orally administered analogs. In the Phase 1 trial design, AG-024322 was administered as a 30-minute IV infusion once daily for 5 days every 3 weeks [4], providing a clinical PK framework that can inform preclinical study design for parenteral CDK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-024322

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.